![molecular formula C13H16N2OS B7568980 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine](/img/structure/B7568980.png)
1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as o-methyltramadol or O-Desmethyltramadol (ODT). ODT is a metabolite of tramadol, a synthetic opioid analgesic drug that is used for the treatment of moderate to severe pain. ODT has been found to have potent analgesic effects and has been studied for its potential therapeutic applications.
Mécanisme D'action
1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine exerts its pharmacological effects by binding to the mu-opioid receptors in the brain and spinal cord. This results in the inhibition of pain signals and the activation of the reward pathway, which can lead to feelings of euphoria. 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its analgesic and antidepressant effects. 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has also been found to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine in lab experiments is its potent analgesic effects, which make it a useful tool in the study of pain pathways. However, 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine is a controlled substance and requires specialized equipment and expertise to handle safely. Additionally, 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has a high potential for abuse and dependence, which may limit its use in certain research settings.
Orientations Futures
There are a number of potential future directions for research on 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine. One area of interest is the development of new analgesic drugs based on the structure of 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine. Additionally, 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine may have potential applications in the treatment of depression and other psychiatric disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine.
Méthodes De Synthèse
1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine can be synthesized by the O-demethylation of tramadol. This can be achieved through the use of various chemical reagents such as sodium hydroxide, potassium hydroxide, or lithium aluminum hydride. The synthesis of 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine requires specialized laboratory equipment and expertise.
Applications De Recherche Scientifique
1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic effects and has been investigated for its use in the treatment of chronic pain. 1-[3-[(2-Methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine has also been found to have antidepressant properties and has been studied for its potential use in the treatment of depression.
Propriétés
IUPAC Name |
1-[3-[(2-methyl-1,3-thiazol-5-yl)methoxy]phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9(14)11-4-3-5-12(6-11)16-8-13-7-15-10(2)17-13/h3-7,9H,8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUERBKXGCYLNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)COC2=CC=CC(=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

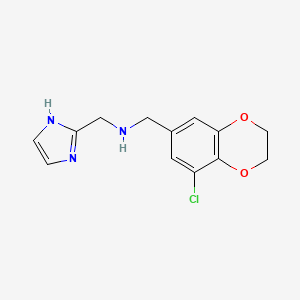
![(2R)-1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568905.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)
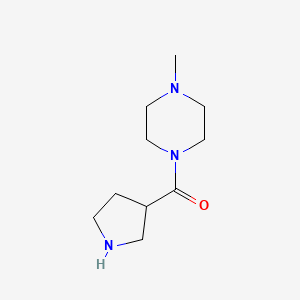
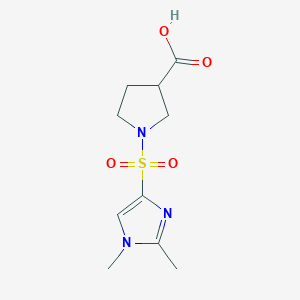
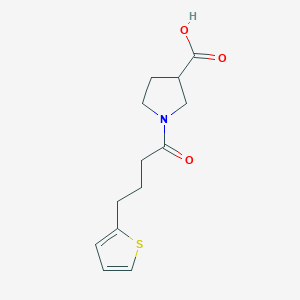
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7568948.png)
![2-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propanoic acid](/img/structure/B7568952.png)

![5-[(5-Chlorothiophene-2-carbonyl)amino]-2,3-dimethylbenzoic acid](/img/structure/B7568974.png)

![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)
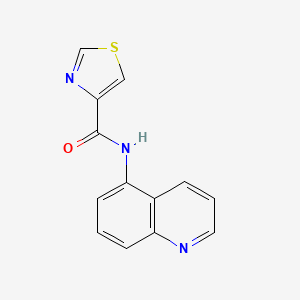
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)